![molecular formula C₉H₁₆O₇ B1139989 (3aR,5R,6R,7S,7aR)-5-(羟甲基)-2-甲氧基-2-甲基-5,6,7,7a-四氢-3aH-[1,3]二氧戊环[4,5-b]吡喃-6,7-二醇 CAS No. 138196-19-7](/img/structure/B1139989.png)

(3aR,5R,6R,7S,7aR)-5-(羟甲基)-2-甲氧基-2-甲基-5,6,7,7a-四氢-3aH-[1,3]二氧戊环[4,5-b]吡喃-6,7-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

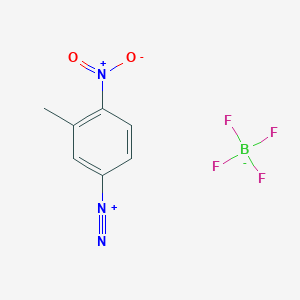

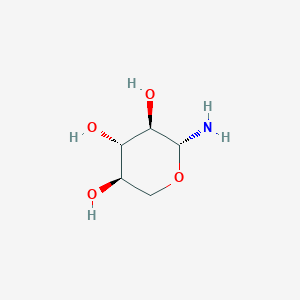

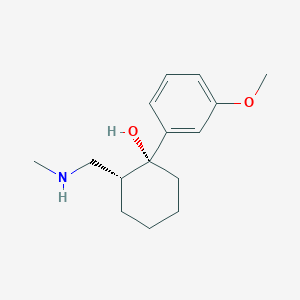

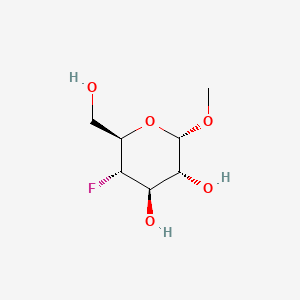

A-D-Galactopyranose 1,2-(methyl orthoacetate) is a chemical compound with the molecular formula C9H16O7 and a molecular weight of 236.22 g/mol . It is a derivative of galactose, a type of sugar, and is used extensively in glycoscience research due to its role as a glycosyl donor in synthetic carbohydrate chemistry . This compound is a white crystalline powder that is soluble in water and ethanol but insoluble in most organic solvents .

科学研究应用

A-D-Galactopyranose 1,2-(methyl orthoacetate) is utilized extensively in scientific research, particularly in the field of glycoscience. Its applications include:

Chemistry: It serves as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates, which are essential for studying carbohydrate-protein interactions.

Biology: The compound is used in the synthesis of glycoproteins and glycolipids, which play crucial roles in cell signaling and recognition processes.

Medicine: Research involving this compound contributes to the development of carbohydrate-based vaccines and therapeutics.

准备方法

The synthesis of A-D-Galactopyranose 1,2-(methyl orthoacetate) typically involves the reaction of galactose with orthoacetic acid derivatives under acidic conditions. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the formation of the orthoacetate group . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.

化学反应分析

A-D-Galactopyranose 1,2-(methyl orthoacetate) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of galactonic acid derivatives.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sugar alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield galactonic acid, while reduction may produce galactitol.

作用机制

The mechanism of action of A-D-Galactopyranose 1,2-(methyl orthoacetate) revolves around its ability to serve as a building block for the synthesis of complex oligosaccharides and glycoconjugates. The compound acts as a glycosyl donor, transferring its sugar moiety to acceptor molecules in the presence of appropriate catalysts. This process is crucial for the formation of glycosidic bonds, which are essential for the structure and function of many biological molecules .

相似化合物的比较

A-D-Galactopyranose 1,2-(methyl orthoacetate) can be compared with other similar compounds, such as:

A-D-Glucopyranose 1,2-(methyl orthoacetate): Similar in structure but derived from glucose instead of galactose.

A-D-Mannopyranose 1,2-(methyl orthoacetate): Derived from mannose, another type of sugar.

A-D-Xylopyranose 1,2-(methyl orthoacetate): Derived from xylose, a five-carbon sugar.

The uniqueness of A-D-Galactopyranose 1,2-(methyl orthoacetate) lies in its specific configuration and the presence of the orthoacetate group, which makes it particularly useful in glycosylation reactions .

属性

IUPAC Name |

(3aR,5R,6R,7S,7aR)-5-(hydroxymethyl)-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-9(13-2)15-7-6(12)5(11)4(3-10)14-8(7)16-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6+,7-,8-,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDNYCYJUCKMFG-OLIIZKGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)CO)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)CO)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 6-O-feruloylsucrose in rice cultivation, and how do its levels vary between different rice cultivars?

A1: 6-O-feruloylsucrose is a phenolic compound found in rice grains, particularly brown rice. It is one of the major phenylpropanoid glycosides that contribute to various health benefits associated with rice consumption. Studies have shown significant variations in the concentration of this compound across different rice cultivars [, ]. For instance, the conventional japonica-type cultivar Koshihikari exhibits a 57-162% higher concentration of 6-O-feruloylsucrose compared to the high-yielding indica-type cultivar Takanari []. This difference highlights the potential for breeding programs to develop rice varieties with enhanced nutritional profiles.

Q2: How does high air temperature during the ripening stage impact the accumulation of 6-O-feruloylsucrose and other related compounds in rice grains?

A2: Research suggests that high air temperature during rice ripening can significantly influence the accumulation of phenolic compounds, including 6-O-feruloylsucrose. Specifically, under high-temperature conditions, the concentration of 3',6-di-O-sinapoylsucrose, 3'-O-sinapoyl-6-O-feruloylsucrose, and 24-methylenecycloartanyl ferulate increases, while the concentration of cycloartenyl ferulate decreases []. Interestingly, the heat-tolerant rice cultivar Fusaotome displayed the highest concentration of 6-O-feruloylsucrose among the tested cultivars, suggesting a potential correlation between this compound and heat tolerance in rice [].

Q3: What are the potential health benefits associated with 6-O-feruloylsucrose, and what evidence supports these claims?

A3: 6-O-Feruloylsucrose, found in black rice bran, has shown promising α-glucosidase inhibitory activity in both in vitro and in silico studies []. This inhibitory effect suggests a potential role in managing blood sugar levels and addressing diabetes. Further supporting this notion, molecular docking simulations demonstrated favorable binding interactions between 6-O-feruloylsucrose and the active site residues of α-glucosidase []. While these findings highlight the potential health benefits of this compound, further research, including in vivo studies and clinical trials, is needed to confirm its efficacy and safety in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。